molecular formula C11H9F B14748636 2-Fluoro-1-methylnaphthalene CAS No. 703-47-9

2-Fluoro-1-methylnaphthalene

Cat. No.: B14748636
CAS No.: 703-47-9
M. Wt: 160.19 g/mol
InChI Key: JEAFTYNSKBPJOT-UHFFFAOYSA-N
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Description

2-Fluoro-1-methylnaphthalene is an organic compound with the molecular formula C11H9F It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methylnaphthalene. One common method includes the reaction of 1-bromo-2-methylnaphthalene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of N-fluorobis(benzenesulfon)imide . This method yields the desired product with a high degree of purity.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more robust and scalable methods. One such method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl, which is then fluorinated using a tertiary amine bidentate ligand and metallic copper in an aprotic solvent . This method is advantageous due to its simplicity and the avoidance of toxic reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluoro-naphthoquinones.

    Reduction: Reduction reactions can yield fluoro-naphthalenes with different substitution patterns.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoro-naphthoquinones, while substitution reactions can produce a variety of fluoro-substituted naphthalenes.

Scientific Research Applications

2-Fluoro-1-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, the compound reacts with hydroxyl radicals to form adducts, which can further react to produce dicarbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

    1-Fluoro-2-methylnaphthalene: Similar in structure but with the fluorine and methyl groups swapped.

    2-Fluoronaphthalene: Lacks the methyl group, making it less sterically hindered.

    1-Methylnaphthalene: Lacks the fluorine atom, resulting in different reactivity and properties.

Uniqueness: 2-Fluoro-1-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

703-47-9

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

2-fluoro-1-methylnaphthalene

InChI

InChI=1S/C11H9F/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3

InChI Key

JEAFTYNSKBPJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)F

Origin of Product

United States

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